

N-Biotinyl Glycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Biotinyl Glycine*

Cat. No.: *B019346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **N-Biotinyl Glycine**, a vital reagent in bioconjugation and proteomics research. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its application in a common biochemical workflow.

Core Chemical Properties

N-Biotinyl Glycine (CAS RN: 160390-90-9) is a derivative of the amino acid glycine, featuring a biotin moiety attached to the amino group.^[1] This structure allows for the specific and high-affinity interaction of biotin with avidin and streptavidin, making it an invaluable tool for labeling and detecting biomolecules.

Physicochemical Data

Quantitative data for **N-Biotinyl Glycine** is summarized in the table below. Where specific experimental data for **N-Biotinyl Glycine** is not readily available in the literature, values for the parent compound, glycine, are provided for reference and comparative purposes. It is important to note that the addition of the biotin group will alter these properties.

Property	N-Biotinyl Glycine	Glycine (for reference)
Molecular Formula	$C_{12}H_{19}N_3O_4S$ [1]	$C_2H_5NO_2$ [2]
Molecular Weight	301.36 g/mol [1]	75.07 g/mol [3]
Melting Point	Data not available	233 °C (decomposes) [2] [3]
Boiling Point	721.3 °C at 760 mmHg	Data not available
Density	1.3 g/cm ³	1.1607 g/cm ³ [2]
Solubility in Water	Soluble (qualitative)	249.9 g/L at 25 °C [2] [3]
Solubility in Organic Solvents	Data not available	Sparingly soluble in ethanol, insoluble in ether [3] [4]
pKa ₁ (-COOH)	Data not available	2.34 [3] [4]
pKa ₂ (-NH ₃ ⁺)	Data not available	9.60 [3] [4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **N-Biotinyl Glycine**.

Synthesis of N-Biotinyl Glycine

This protocol describes a method for the synthesis of **N-Biotinyl Glycine** from glycine and an activated biotin derivative.

Materials:

- Glycine
- Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
- Dimethylformamide (DMF)
- Triethylamine (TEA)
- Diethyl ether

- Stir plate and stir bar
- Round bottom flask
- Filtration apparatus

Procedure:

- Dissolve glycine in DMF in a round bottom flask.
- Add triethylamine to the solution to act as a base.
- In a separate container, dissolve Biotin-NHS in DMF.
- Slowly add the Biotin-NHS solution to the glycine solution while stirring.
- Allow the reaction to proceed at room temperature for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.
- Collect the precipitate by filtration and wash with diethyl ether.
- Dry the product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of **N-Biotinyl Glycine** using reverse-phase HPLC.

Instrumentation and Columns:

- Preparative HPLC system with a UV detector
- C18 reverse-phase column

Reagents:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Sample dissolved in a minimal amount of Solvent A

Procedure:

- Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
- Inject the dissolved crude **N-Biotinyl Glycine** onto the column.
- Elute the compound using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified **N-Biotinyl Glycine**.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

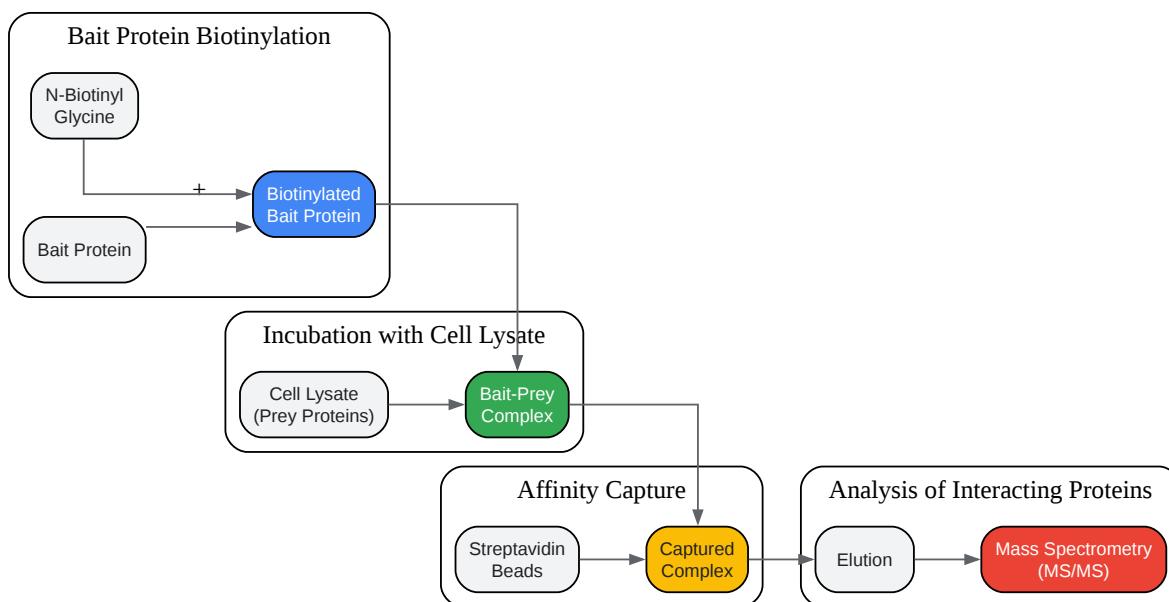
This protocol describes the characterization of **N-Biotinyl Glycine** using ^1H and ^{13}C NMR.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve the purified **N-Biotinyl Glycine** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).


Procedure:

- Acquire a ^1H NMR spectrum to identify the protons of the biotin and glycine moieties.

- Acquire a ^{13}C NMR spectrum to identify the carbon atoms of the molecule.
- The expected chemical shifts for the glycine alpha-carbon would be around 43-47 ppm.[5] The specific shifts will be influenced by the biotin attachment.
- Confirm the structure by comparing the obtained spectra with expected chemical shifts and through 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pull-down assay using **N-Biotinyl Glycine** to identify protein-protein interactions. This is a common application for biotinylated molecules in proteomics research.[6][7]

[Click to download full resolution via product page](#)

Caption: Workflow for a pull-down assay using **N-Biotinyl Glycine**.

This guide provides a foundational understanding of the chemical properties and applications of **N-Biotinyl Glycine**. For specific research applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Glycine - Wikipedia [en.wikipedia.org]
- 3. Glycine | C₂H₅NO₂ | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine - Sciencemadness Wiki [sciemadness.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [N-Biotinyl Glycine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019346#chemical-properties-of-n-biotinyl-glycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com